Fenridazon

Description

Structure

3D Structure

Properties

IUPAC Name |

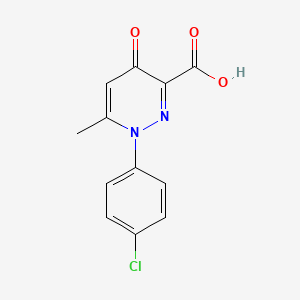

1-(4-chlorophenyl)-6-methyl-4-oxopyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3/c1-7-6-10(16)11(12(17)18)14-15(7)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEKUYKSOCTBJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=NN1C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058158 | |

| Record name | Fenridazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832421 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

68254-10-4 | |

| Record name | Fenridazon [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068254104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenridazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENRIDAZON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6E8BE2U25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pyridazinone Fenridazon: A Technical Guide to its Postulated Mechanism of Action in Plants

This guide provides an in-depth technical exploration of the likely mechanism of action of fenridazon in plants. As direct research on this compound is limited, this document synthesizes current knowledge on the broader class of pyridazinone compounds and their established roles as potent modulators of plant growth and development. The central hypothesis presented herein is that this compound primarily functions as an inhibitor of polar auxin transport, a critical process governing numerous aspects of plant physiology. This guide is intended for researchers, scientists, and professionals in the field of drug and herbicide development.

Introduction: The Significance of Pyridazinones in Plant Science

Pyridazinone derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities. In agriculture, they have been developed as herbicides and plant growth regulators.[1][2] Their efficacy often stems from their ability to interfere with fundamental physiological processes in plants. Understanding the precise molecular targets of these compounds is paramount for the development of new, selective, and effective agricultural chemicals. This guide focuses on this compound, a pyridazinone derivative, and elucidates its most probable mechanism of action based on structure-activity relationships and the known effects of analogous compounds.[1][2]

The Primary Postulated Mechanism: Inhibition of Polar Auxin Transport

The most plausible primary mechanism of action for this compound in plants is the inhibition of polar auxin transport (PAT).[3][4] Auxin, a key plant hormone, orchestrates a vast array of developmental processes, including embryogenesis, organogenesis, root and shoot architecture, and tropic responses.[5][6] The directional, cell-to-cell movement of auxin, known as polar auxin transport, is essential for establishing the auxin gradients that underpin these processes.[3][4][7]

The Chemiosmotic Hypothesis of Polar Auxin Transport

The movement of auxin is governed by the chemiosmotic hypothesis.[7] In the acidic environment of the apoplast (the space between plant cells), a portion of the primary auxin, indole-3-acetic acid (IAA), is protonated (IAAH) and can diffuse passively across the plasma membrane into the cell.[7] Inside the neutral cytoplasm, IAAH dissociates to its anionic form (IAA-), trapping it within the cell.[7] The exit of IAA- from the cell is mediated by specific efflux carrier proteins, most notably the PIN-FORMED (PIN) proteins.[5][7][8] The asymmetric localization of these PIN proteins on the plasma membrane dictates the direction of auxin flow.[3][4]

This compound as a Putative PIN Protein Antagonist

It is hypothesized that this compound, like other known synthetic auxin transport inhibitors, interferes with the function of these PIN proteins.[9][10][11] This inhibition is likely achieved through direct binding to the PIN proteins, potentially competing with the natural substrate, IAA, or inducing a conformational change that renders the transporter inactive.[10][11] By disrupting the auxin efflux, this compound would effectively block the directional flow of auxin, leading to its accumulation in certain tissues and depletion in others.

Diagram 1: The Chemiosmotic Model of Polar Auxin Transport and Postulated Inhibition by this compound

Caption: Postulated inhibition of PIN-mediated auxin efflux by this compound.

Downstream Physiological Consequences of PAT Inhibition

The disruption of polar auxin transport by this compound would trigger a cascade of physiological and developmental abnormalities in plants. These effects are well-documented for other auxin transport inhibitors and provide a framework for predicting the impact of this compound.

-

Gravitropic and Phototropic Responses: Inhibition of PAT disrupts the differential growth necessary for roots to grow downwards and shoots to grow towards light.

-

Apical Dominance: The suppression of axillary bud growth by the apical bud is regulated by auxin flow. Disruption of this flow can lead to a bushy phenotype with increased branching.

-

Root Development: The formation of lateral roots and the overall architecture of the root system are highly dependent on auxin gradients. PAT inhibition typically leads to a reduction in lateral root formation and stunted root growth.[12]

-

Vascular Tissue Development: The formation and patterning of vascular tissues (xylem and phloem) are guided by auxin flow.

-

Reproductive Development: Processes such as flower formation and fruit development are also influenced by auxin gradients and can be adversely affected by PAT inhibitors.

Structure-Activity Relationships of Pyridazinone Derivatives

The hypothesis that this compound acts as an auxin transport inhibitor is supported by structure-activity relationship (SAR) studies on other pyridazinone derivatives.[1][2] These studies have shown that modifications to the pyridazinone core and its substituents can significantly alter the biological activity, including herbicidal potency and effects on plant growth.[1][2] While specific SAR data for this compound's auxin transport inhibitory activity is not available, the general structural features of pyridazinones are known to be conducive to interaction with biological targets in plants.

Experimental Validation of the Proposed Mechanism

To scientifically validate the hypothesis that this compound inhibits polar auxin transport, a series of well-established experimental protocols can be employed.

Experimental Workflow

The following diagram outlines a logical workflow for investigating the mechanism of action of this compound.

Diagram 2: Experimental Workflow for Validating this compound's Mechanism of Action

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quantitative structure-activity relationships of 5-lipoxygenase inhibitors. Inhibitory potency of pyridazinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polar auxin transport - Wikipedia [en.wikipedia.org]

- 4. Polar auxin transport: controlling where and how much - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Plant Cell Reviews Dynamic Aspects of Plant Hormone Signaling and Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plant hormone - Wikipedia [en.wikipedia.org]

- 7. Frontiers | A Retro-Perspective on Auxin Transport [frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Auxin transport: a new synthetic inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research-explorer.ista.ac.at [research-explorer.ista.ac.at]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

Fenridazon, a Pyridazinone Plant Growth Regulator: An Investigative Guide into its Potential as a Phytoene Desaturase (PDS) Inhibitor

Abstract: Fenridazon, chemically known as 1-(4-chlorophenyl)-1,4-dihydro-6-methyl-4-oxo-3-pyridazinecarboxylic acid, is a compound classified as a plant growth regulator, specifically a gametocide, used to induce male sterility in plants for hybrid seed production.[1][2] It belongs to the pyridazinone chemical class, a scaffold famously associated with potent herbicides that inhibit the enzyme phytoene desaturase (PDS).[3][4] Notable PDS inhibitors like Norflurazon share this core structure and function by blocking the carotenoid biosynthesis pathway, leading to a characteristic and lethal bleaching phenotype.[5][6] To date, the precise biochemical mechanism of this compound's gametocidal action is not extensively documented in publicly accessible literature.

This technical guide presents a scientifically grounded hypothesis that this compound exerts its phytotoxic effects through the inhibition of phytoene desaturase. This hypothesis is predicated on a clear structural analogy to known PDS inhibitors. We provide a comprehensive, multi-level experimental framework for researchers to investigate and validate this proposed mechanism of action. This document serves as an in-depth technical resource, detailing the rationale, step-by-step protocols for in vitro and whole-plant assays, and the logic for data interpretation, thereby empowering researchers in agrochemical discovery and plant biology to systematically characterize this compound.

Part 1: The Scientific Premise - Phytoene Desaturase and Pyridazinone Inhibitors

The Carotenoid Biosynthesis Pathway: A Crucial Target for Agrochemicals

Carotenoids are vital pigments in plants, serving two primary functions: as accessory pigments for light harvesting in photosynthesis and, more critically, as essential photoprotective agents. They dissipate excess light energy and quench harmful reactive oxygen species, thereby protecting chlorophyll and the photosynthetic apparatus from photo-oxidative damage.[3]

The biosynthesis of carotenoids is a multi-step enzymatic process that begins with the formation of the colorless C40 molecule, 15-cis-phytoene. A key rate-limiting step in this pathway is the conversion of phytoene into colored carotenoids, a reaction catalyzed by the enzyme Phytoene Desaturase (PDS) .[7][8] PDS is a membrane-associated flavoprotein that introduces two double bonds into phytoene, yielding 9,15,9'-tri-cis-ζ-carotene.[9] Because of its essential role, the disruption of PDS activity leads to rapid and severe consequences for plant health, making it an exemplary target for herbicidal compounds.

Mechanism of PDS Inhibition

Herbicides targeting PDS function by binding to the enzyme and blocking its catalytic activity. The crystal structure of PDS reveals that inhibitors like norflurazon occupy the binding pocket of plastoquinone, an essential cofactor that acts as the electron acceptor for the desaturation reaction.[10] By competitively inhibiting the binding of plastoquinone, the herbicide prevents the re-oxidation of the FAD cofactor within the enzyme's active site, effectively halting the desaturation of phytoene.

The consequences are twofold:

-

Accumulation of Phytoene: The substrate, phytoene, builds up within the cell.

-

Depletion of Carotenoids: The downstream photoprotective pigments are no longer synthesized.

Without carotenoids, chlorophyll molecules are rapidly destroyed by photo-oxidation in the presence of light, leading to the characteristic white or "bleached" appearance of the affected plant tissues.[3] This ultimately results in the cessation of photosynthesis and plant death.

Pyridazinones: A Validated Scaffold for PDS Inhibition

The pyridazinone chemical family represents a well-established and commercially successful class of PDS-inhibiting herbicides.[3][4] Norflurazon, a classic example, features a pyridazinone ring system and is highly effective at inducing the bleaching phenotype. Significant research efforts continue to explore novel pyridazine and pyridazinone derivatives to develop new herbicides, underscoring the scaffold's validated utility for targeting PDS.[5][6] A common structural feature in many PDS inhibitors, including Norflurazon, is the presence of an m-trifluoromethyl phenyl group, which is understood to form vital interactions within the enzyme's active site.[7]

Part 2: this compound - A Compound of Interest

Chemical Profile of this compound

This compound is a pyridazinone derivative with the following chemical properties. Its structure shares the core heterocyclic ring system common to this class of PDS inhibitors.

| Property | Value | Reference |

| IUPAC Name | 1-(4-chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid | [1] |

| CAS Number | 68254-10-4 | [1][11] |

| Molecular Formula | C₁₂H₉ClN₂O₃ | [1] |

| Molecular Weight | 264.66 g/mol | [11] |

| Chemical Structure |  |

Current Classification: Plant Growth Regulator (Gametocide)

The primary documented activity of this compound is as a gametocide.[1] A gametocide, or chemical hybridizing agent (CHA), is applied to a plant to selectively induce male sterility while leaving female gametes viable.[2][12] This process eliminates the need for manual emasculation and facilitates the large-scale production of hybrid seeds, which can confer desirable traits like higher yield or disease resistance. The mechanisms of gametocides are varied; for instance, some inhibit the enzyme acetolactate synthase (ALS), while others interfere with hormone biosynthesis.[13][14] The specific biochemical pathway targeted by this compound to achieve its gametocidal effect is not clearly established in the available literature.

The PDS Inhibition Hypothesis

We hypothesize that This compound's primary mechanism of action is the inhibition of phytoene desaturase . This assertion is based on the strong structural similarity between this compound and known pyridazinone-based PDS inhibitors like Norflurazon. Both molecules possess the core pyridazinone ring and a substituted phenyl group attached to the ring nitrogen. While this compound has a 4-chlorophenyl group instead of Norflurazon's 3-trifluoromethylphenyl group, this substitution pattern is common among bioactive molecules and warrants direct investigation for PDS inhibitory activity. It is plausible that its documented gametocidal effect is a result of a sub-lethal, tissue-specific application that disrupts critical carotenoid-dependent processes during pollen development, rather than causing whole-plant death like a traditional herbicide.

Part 3: Experimental Framework for Validating the Hypothesis

Core Principle: A Multi-Level, Self-Validating Approach

To rigorously test this hypothesis, a multi-level experimental approach is required, progressing from direct enzymatic assays to whole-organism physiological responses. The causality behind this workflow is to first establish a direct molecular interaction (enzyme inhibition) and then link it to the expected downstream biochemical and visual phenotypes in a living plant. Each protocol is designed as a self-validating system, incorporating essential positive and negative controls to ensure that the observed effects are specific and reproducible.

Workflow Overview

The proposed workflow provides a logical progression from in vitro biochemical validation to in vivo confirmation.

Protocol 1: In Vitro PDS Enzyme Inhibition Assay

-

Objective: To directly quantify the inhibitory effect of this compound on the catalytic activity of PDS and determine its half-maximal inhibitory concentration (IC₅₀).

-

Methodology Rationale: This assay provides the most direct evidence of a molecule-enzyme interaction. Using a recombinant plant PDS enzyme expressed in E. coli ensures a clean, reproducible source of the enzyme, free from interfering native plant compounds. A non-radioactive, liposome-based system is employed for safety and to mimic the natural membrane environment where the hydrophobic substrate (phytoene) and enzyme interact.

-

Step-by-Step Protocol:

-

Reagent Preparation:

-

Enzyme: Express and purify a plant-type PDS (e.g., from Oryza sativa or Arabidopsis thaliana) with a His-tag from an E. coli expression system.

-

Substrate: Prepare liposomes containing 15-cis-phytoene. Phytoene can be sourced from engineered E. coli strains that accumulate it.

-

Test Compound: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., 1 nM to 100 µM).

-

Controls: Prepare stock solutions of Norflurazon (positive control) and pure DMSO (vehicle/negative control).

-

Cofactor: Prepare a solution of a plastoquinone analog, such as 2,3-dimethyl-5-phytyl-1,4-benzoquinone (DPQ).

-

-

Assay Reaction:

-

In a microcentrifuge tube, combine assay buffer (e.g., 50 mM MES-KOH pH 6.0), the phytoene-containing liposomes, and the DPQ cofactor.

-

Add the test compound (this compound dilution), positive control (Norflurazon), or negative control (DMSO).

-

Initiate the reaction by adding the purified PDS enzyme.

-

Incubate the mixture at 37°C for a defined period (e.g., 20 minutes) in the dark.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding an equal volume of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex thoroughly and centrifuge to separate the phases. The carotenoid products will be in the lower chloroform phase.

-

-

Analysis:

-

Carefully collect the lower chloroform phase and evaporate the solvent under a stream of nitrogen.

-

Re-dissolve the residue in a suitable solvent for HPLC analysis (e.g., methanol/TBME).

-

Analyze the sample via HPLC with a C30 carotenoid column, monitoring for the decrease in the phytoene substrate and the appearance of the products, phytofluene and ζ-carotene.

-

-

Data Interpretation:

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

-

-

Self-Validation System:

-

Positive Control (Norflurazon): Must show potent inhibition of PDS activity, confirming the assay is sensitive to known inhibitors.

-

Negative Control (DMSO Vehicle): Must show maximal enzyme activity, confirming the solvent does not interfere with the reaction.

-

No-Enzyme Control: Must show no conversion of phytoene, confirming the reaction is enzyme-dependent.

-

Protocol 2: Whole-Plant Phenotypic Assay (Bleaching Assay)

-

Objective: To determine if this compound application induces the characteristic PDS inhibition phenotype (bleaching) in a whole-plant system.

-

Methodology Rationale: This assay bridges the gap between in vitro activity and physiological effect. A positive result demonstrates that the compound can be absorbed by the plant, translocated to the target tissue, and exert its inhibitory effect in a complex biological context. A small, fast-growing model plant like Arabidopsis thaliana is ideal.

-

Step-by-Step Protocol:

-

Plant Growth: Sow Arabidopsis thaliana seeds on soil or a suitable growth medium (e.g., MS agar plates) and grow under a controlled light/dark cycle.

-

Treatment Application:

-

Prepare treatment solutions of this compound at a range of concentrations (e.g., 0.1 µM to 50 µM) in a solution containing a surfactant (e.g., 0.01% Tween-20).

-

Prepare equivalent solutions for Norflurazon (positive control) and a mock solution with only surfactant (negative control).

-

Apply the treatments to 7-10 day old seedlings, ensuring even coverage. For agar plates, the compound can be added directly to the medium.

-

-

Phenotypic Assessment:

-

Return the plants to the growth chamber.

-

Visually score the plants for bleaching (loss of green pigmentation in new tissues) daily for 7-14 days. A scoring scale (e.g., 0 = no effect, 4 = complete bleaching) can be used for quantification.

-

Photograph the plants at regular intervals.

-

-

Chlorophyll Quantification (Optional):

-

At the end of the experiment, harvest aerial tissue from each treatment group.

-

Extract total chlorophyll using a solvent like 80% acetone or ethanol.

-

Measure the absorbance of the extract at 645 nm and 663 nm and calculate the total chlorophyll concentration.

-

-

-

Self-Validation System:

-

Positive Control (Norflurazon): Must induce clear and dose-dependent bleaching.

-

Negative Control (Mock Treatment): Plants must remain healthy and green.

-

Protocol 3: Metabolite Accumulation Analysis

-

Objective: To provide definitive biochemical proof that the observed bleaching is due to the specific blockage of PDS by measuring the accumulation of its substrate, phytoene.

-

Methodology Rationale: While bleaching is a strong indicator, other herbicide modes of action can also cause pigment loss. Directly measuring the buildup of the specific substrate upstream of the target enzyme provides unequivocal evidence of the site of action.

-

Step-by-Step Protocol:

-

Plant Treatment: Treat plants with an effective bleaching concentration of this compound, Norflurazon, and a mock solution as described in Protocol 2.

-

Extraction: After a set period (e.g., 5 days), harvest and freeze the plant tissue in liquid nitrogen. Extract total lipophilic compounds using a suitable solvent system (e.g., acetone, followed by partitioning into hexane or chloroform).

-

Analysis:

-

Analyze the extracts using HPLC with a C30 column and a photodiode array (PDA) detector.

-

Identify and quantify the phytoene peak (which absorbs in the UV range, ~285 nm) and compare its levels across treatments. Simultaneously, monitor the levels of downstream carotenoids like lutein and β-carotene (which absorb in the visible range, ~450 nm).

-

-

-

Self-Validation System:

-

Positive Control (Norflurazon): Must show a dramatic increase in the phytoene peak and a corresponding decrease in lutein and β-carotene.

-

Negative Control (Mock Treatment): Should show low basal levels of phytoene and high levels of downstream carotenoids.

-

Part 4: Data Interpretation and Comparative Analysis

Interpreting Outcomes

The hypothesis that this compound is a PDS inhibitor would be strongly supported by a confluence of positive results from all three protocols:

-

From Protocol 1: A dose-dependent inhibition of recombinant PDS activity, yielding a measurable IC₅₀ value.

-

From Protocol 2: A clear, dose-dependent bleaching phenotype in whole plants that is visually similar to the Norflurazon control.

-

From Protocol 3: A significant accumulation of the PDS substrate, phytoene, in this compound-treated plants compared to the mock-treated control.

Conversely, a lack of activity in the in vitro assay (Protocol 1) would largely refute the hypothesis of direct PDS inhibition.

Comparative Benchmarking

To contextualize the potency of this compound, its IC₅₀ value should be compared against other known PDS inhibitors from the pyridazinone class and other chemical families.

| Compound | Chemical Class | Target Enzyme | Reported IC₅₀ / pI₅₀ | Reference |

| Norflurazon | Pyridazinone | PDS | pI₅₀ ≈ 7.5 | |

| Diflufenican | Phenyl-ether | PDS | - | [7] |

| Fluridone | Diphenyl-heterocycle | PDS | - | [7] |

| This compound | Pyridazinone | PDS (Hypothesized) | To be determined |

Part 5: Broader Implications and Future Directions

Confirmation of this compound as a PDS inhibitor would have several important implications. It would provide a clear biochemical mechanism for its observed phytotoxicity and gametocidal action, opening new avenues for research. A key question would be to explore the link between PDS inhibition and male sterility. Carotenoids are precursors to the plant hormone abscisic acid (ABA) and strigolactones, both of which play roles in plant development. Disruption of carotenoid flux during the critical stages of anther and pollen development could be the specific mechanism underlying its gametocidal effect.

Future work could involve structure-activity relationship (SAR) studies to optimize the this compound scaffold for either enhanced herbicidal or more selective gametocidal activity. Furthermore, it could serve as a valuable chemical probe for scientists studying carotenoid biosynthesis and its role in reproductive development in plants.

References

-

University of California. (n.d.). Carotenoid Biosynthesis Inhibitors. Herbicide Symptoms. Retrieved from [Link]

-

Purdue University. (n.d.). Lecture Inhibition of Pigment Synthesis (Bleaching Herbicides). Retrieved from [Link]

-

Li, S., et al. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Li, S., et al. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. PubMed. Retrieved from [Link]

-

Alanwood.net. (n.d.). This compound data sheet. Compendium of Pesticide Common Names. Retrieved from [Link]

-

Luo, Y., et al. (2021). In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines as Potent Phytoene Desaturase Inhibitors. International Journal of Molecular Sciences, 22(22), 12489. Retrieved from [Link]

-

KingAgroot. (n.d.). Fenpyrazone. Retrieved from [Link]

-

Wang, H., et al. (2023). Herbicidal characteristics of herbicide-fenpyrazone used in corn. Chinese Journal of Pesticide Science, 25(4), 843-849. Retrieved from [Link]

-

AHDB Horticulture. (n.d.). Chemical plant growth regulators - active ingredients. Retrieved from [Link]

-

TNAU. (n.d.). PLANT GROWTH REGULATORS. TNAU Agritech Portal. Retrieved from [Link]

-

Ben-Aziz, A., & Koren, E. (1974). Interference in Carotenogenesis as a Mechanism of Action of the Pyridazinone Herbicide Sandoz 6706. Plant Physiology, 54(6), 916–920. Retrieved from [Link]

-

TNAU Agritech Portal. (n.d.). Plant Nutrition :: Plant Growth Regulators. Retrieved from [Link]

-

Ben-Aziz, A., & Koren, E. (1974). Interference in Carotenogenesis as a Mechanism of Action of the Pyridazinone Herbicide Sandoz 6706. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). EP0327791B1 - Gametocides.

-

Li, M., et al. (2019). How exposure to ALS-inhibiting gametocide tribenuron-methyl induces male sterility in rapeseed. BMC Plant Biology, 19(1), 126. Retrieved from [Link]

-

FBN. (2023). 5 Types of Plant Growth Regulators (and When to Use Each). Retrieved from [Link]

-

Scott, R. A. (1961). Mechanisms & reversal of gametocide response in cotton. Plant Physiology, 36(5), 529–538. Retrieved from [Link]

-

SciELO Brasil. (2014). Herbicide association applied to control weeds in glyphosate-resistant soybean. Planta Daninha, 32(3). Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid. Retrieved from [Link]

-

AOCS. (n.d.). Carotenoid Biosynthesis and Regulation in Plants. Retrieved from [Link]

-

Clemson University. (n.d.). Herbicide List. College of Agriculture, Forestry and Life Sciences. Retrieved from [Link]

-

G. (2022). Carotenoids Biosynthesis, Accumulation, and Applications of a Model Microalga Euglena gracilis. Marine Drugs, 20(4), 220. Retrieved from [Link]

-

Brausemann, A., et al. (2017). Structure of Phytoene Desaturase Provides Insights into Herbicide Binding and Reaction Mechanisms Involved in Carotene Desaturation. Structure, 25(8), 1222-1232.e3. Retrieved from [Link]

-

Abe, A., et al. (2015). Evaluation of effective gametocides for selective induction of male sterility in sorghum. Czech Journal of Genetics and Plant Breeding, 51(4), 163-169. Retrieved from [Link]

-

Rodríguez-Ortiz, R., et al. (2020). Carotenoid Biosynthesis in Fusarium. Journal of Fungi, 6(4), 237. Retrieved from [Link]

- N/A

-

Wakabayashi, K., et al. (2003). Phytoene desaturase inhibition by O-(2-phenoxy)ethyl-N-aralkylcarbamates. Journal of Agricultural and Food Chemistry, 51(13), 3760-5. Retrieved from [Link]

Sources

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. EP0327791B1 - Gametocides - Google Patents [patents.google.com]

- 3. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]

- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines as Potent Phytoene Desaturase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aocs.org [aocs.org]

- 9. Carotenoids Biosynthesis, Accumulation, and Applications of a Model Microalga Euglena gracilis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure of Phytoene Desaturase Provides Insights into Herbicide Binding and Reaction Mechanisms Involved in Carotene Desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. cjgpb.agriculturejournals.cz [cjgpb.agriculturejournals.cz]

- 13. Chemical plant growth regulators - active ingredients | AHDB [horticulture.ahdb.org.uk]

- 14. How exposure to ALS-inhibiting gametocide tribenuron-methyl induces male sterility in rapeseed - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Herbicidal Activity of Fenridazon-potassium

Abstract

Fenridazon-potassium, the potassium salt of 1-(4-chlorophenyl)-1,4-dihydro-6-methyl-4-oxo-3-pyridinecarboxylic acid, is a potent herbicidal agent belonging to the pyridazinone class of chemicals.[1] This technical guide provides an in-depth exploration of its primary mechanism of action, methodologies for its scientific evaluation, and insights into its application in weed management. As a member of the Herbicide Resistance Action Committee (HRAC) Group 5 (formerly C1), its core herbicidal activity stems from the inhibition of photosynthetic electron transport at Photosystem II. This document is intended for researchers, scientists, and professionals in the field of herbicide development and plant science, offering a detailed synthesis of the biochemical basis for this compound-potassium's efficacy and the experimental frameworks required for its characterization.

Introduction: The Chemical and Herbicidal Profile of this compound-potassium

This compound-potassium is a synthetic chemical compound with the molecular formula C₁₂H₈ClN₂O₃.K.[1] While its registration for food uses in the United States has been subject to regulatory actions such as tolerance revocations, its utility in non-crop applications and in specialized agricultural contexts, such as a chemical hybridizing agent, has been noted.[2][3]

Commercial formulations incorporating pyridazinones are often complex. It is not uncommon for products to be classified under multiple HRAC groups, suggesting either a compound with multiple sites of action or, more frequently, a blended formulation designed to broaden the weed control spectrum and mitigate the development of herbicide resistance. This compound-potassium has been associated with products falling under HRAC Groups 5 (PSII inhibition), 12 (PDS inhibition), and 15 (VLCFA inhibition). This guide will focus on its principal and inherent mechanism as a pyridazinone: the disruption of Photosystem II.

Chapter 1: Primary Mechanism of Action - Inhibition of Photosystem II

The fundamental herbicidal activity of this compound-potassium is derived from its ability to inhibit photosynthesis. Specifically, it targets the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. This mode of action is characteristic of HRAC Group 5 herbicides, which include chemical families like pyridazinones, triazines, and uracils.[4]

The Photosystem II Electron Transport Chain

Under normal conditions, the PSII complex harnesses light energy to split water molecules, releasing electrons, protons, and oxygen. These electrons are passed along a defined transport chain. A key component of this chain is a plastoquinone molecule, which binds to a specific niche on the D1 protein of the PSII reaction center, known as the Q₈-binding site. Upon accepting two electrons, the plastoquinone detaches and shuttles the electrons to the next component in the chain, the cytochrome b6f complex. This electron flow is essential for the generation of ATP and NADPH, the energy currencies required to fix CO₂ into carbohydrates.

Disruption by this compound-potassium

This compound-potassium acts as a competitive inhibitor at the Q₈-binding site on the D1 protein.[4] By occupying this site, it physically blocks the binding of plastoquinone, thereby interrupting the entire electron transport chain. This blockage has two immediate and catastrophic consequences for the plant cell:

-

Cessation of Energy Production: The halt in electron flow prevents the synthesis of ATP and NADPH. Without this energy supply, the plant cannot perform carbon fixation, leading to a slow starvation.

-

Generation of Reactive Oxygen Species (ROS): This is the more acute cause of plant death. When electron flow is blocked, the high-energy state of chlorophyll (triplet chlorophyll) cannot be dissipated through the normal pathway. Instead, it reacts with molecular oxygen (O₂) to form highly destructive singlet oxygen (¹O₂). This, along with other reactive oxygen species, initiates a chain reaction of lipid peroxidation, rapidly destroying cell membranes.[4]

The destruction of membrane integrity leads to cellular leakage, loss of chlorophyll, and rapid tissue desiccation and necrosis (browning and death), which are the classic visual symptoms of PSII inhibitor herbicides.[4]

Caption: this compound-potassium inhibits PSII by blocking electron transport at the QB site.

Chapter 2: Methodologies for Efficacy and Mechanistic Assessment

Evaluating the herbicidal activity of this compound-potassium requires a multi-tiered approach, progressing from whole-plant bioassays to specific biochemical investigations. This ensures a thorough understanding of both its practical efficacy and its precise molecular interactions.

Protocol 1: Whole-Plant Dose-Response Bioassay

This foundational protocol determines the effective dose of this compound-potassium required to control target weed species and assesses crop selectivity. The primary endpoint is the Growth Reduction 50 (GR₅₀) value—the dose that reduces plant biomass by 50% relative to an untreated control.

Step-by-Step Methodology:

-

Plant Preparation: Grow target weed species (e.g., Amaranthus retroflexus, Chenopodium album) and relevant crop species from seed in a controlled greenhouse environment to the 2-4 true leaf stage.

-

Herbicide Preparation: Prepare a stock solution of this compound-potassium in a suitable solvent. Create a dilution series to generate at least six doses that are expected to span the 0% to 100% injury range. Include a non-treated control.

-

Application: Apply the herbicide solutions to the plants using a calibrated laboratory track sprayer to ensure uniform coverage.

-

Incubation: Return plants to the greenhouse and maintain optimal growing conditions. Observe and record visual injury symptoms (e.g., chlorosis, necrosis) at 3, 7, and 14 days after treatment (DAT).

-

Data Collection: At 21 DAT, harvest the above-ground biomass for each plant. Record the fresh weight, then dry the tissue at 60°C until a constant weight is achieved to determine the dry weight.

-

Analysis:

-

Calculate the percent biomass reduction for each dose relative to the mean of the untreated control.

-

Plot percent reduction against the logarithm of the herbicide dose.

-

Use a non-linear regression analysis (e.g., four-parameter log-logistic model) to fit the data and calculate the GR₅₀ value and its corresponding 95% confidence interval.

-

Protocol 2: Chlorophyll Fluorescence Assay for PSII Inhibition

This rapid, non-invasive technique provides direct evidence of PSII inhibition. By measuring the fluorescence signature of chlorophyll, one can detect the block in electron transport within minutes of application. The OJIP test, which measures the transient fluorescence curve, is particularly informative.

Step-by-Step Methodology:

-

Plant Material: Use healthy, dark-adapted (for at least 30 minutes) leaves from a susceptible plant species.

-

Herbicide Application: Apply a solution of this compound-potassium directly to the leaf surface or use plants previously treated in a whole-plant assay.

-

Measurement: Use a portable chlorophyll fluorometer. Place the sensor on the leaf surface and trigger a saturating pulse of light.

-

Data Acquisition: The instrument will record the fluorescence intensity over time, generating the OJIP curve (O = minimum fluorescence, J and I = intermediate steps, P = peak fluorescence).

-

Analysis: Inhibition of PSII by this compound-potassium will cause a rapid rise to the P-step and an elimination of the characteristic J and I steps. This indicates that the primary electron acceptor, Qₐ, is fully reduced and cannot pass its electrons to Q₈, confirming the blockage. The Fv/Fm ratio (a measure of maximum quantum efficiency of PSII) will also significantly decrease.

Caption: Experimental workflow for characterizing this compound-potassium's herbicidal activity.

Chapter 3: Data Interpretation and Advanced Considerations

Quantitative Data Summary

While specific, publicly available GR₅₀ or IC₅₀ data for this compound-potassium is limited, a typical dataset for a potent PSII inhibitor against common broadleaf weeds would resemble the following illustrative table. Such data is critical for determining field application rates and predicting efficacy.

| Weed Species | Common Name | GR₅₀ (g a.i./ha) | 95% Confidence Interval |

| Amaranthus retroflexus | Redroot Pigweed | 45 | (41.2 - 49.5) |

| Chenopodium album | Common Lambsquarters | 60 | (55.1 - 65.8) |

| Abutilon theophrasti | Velvetleaf | 75 | (68.9 - 82.1) |

| Solanum nigrum | Black Nightshade | 52 | (47.8 - 56.6) |

| (Note: Data are illustrative and represent typical values for a potent HRAC Group 5 herbicide.) |

Understanding the Multi-Group Classification

The association of a this compound-potassium product with HRAC Groups 12 (PDS inhibitors) and 15 (VLCFA inhibitors) highlights a key strategy in modern herbicide formulation.

-

PDS Inhibition (Group 12): These herbicides block the synthesis of carotenoids, leading to the destruction of chlorophyll and characteristic "bleaching" symptoms.

-

VLCFA Inhibition (Group 15): These herbicides disrupt the formation of very-long-chain fatty acids, which are essential for building cell membranes and protective cuticular waxes. This action primarily affects seedling shoot growth before or during emergence.

By combining these modes of action with PSII inhibition, a formulated product can achieve:

-

Broader Weed Spectrum: Targeting multiple physiological processes allows for the control of a wider range of grass and broadleaf weeds.

-

Multiple Points of Attack: A weed that may have tolerance to one mode of action is unlikely to be tolerant to all three.

-

Resistance Management: The use of multiple modes of action is a cornerstone of sustainable weed management, significantly reducing the selection pressure for resistance to any single herbicide class.

Conclusion

This compound-potassium is a pyridazinone herbicide whose core strength lies in the potent inhibition of Photosystem II. This mechanism leads to a rapid cessation of plant energy production and a fatal cascade of oxidative damage. A rigorous scientific evaluation, employing whole-plant bioassays to establish efficacy and chlorophyll fluorescence to confirm the specific mode of action, is essential for its characterization and effective deployment. The complexity of its classification within commercial products underscores the industry's strategic move towards multi-mechanism formulations to enhance performance and preserve the longevity of herbicidal tools. Further research focusing on the potential for target-site resistance in the D1 protein and the metabolic fate of this compound-potassium in both susceptible and tolerant species will be critical for its continued utility in integrated weed management programs.

References

Sources

Structural Analysis of Fenridazon: A Technical Guide for Drug Development Professionals

Abstract

Fenridazon, with the IUPAC name 1-(4-chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid, is a pyridazinone derivative recognized for its activity as a plant growth regulator. The specific arrangement of its chloro-substituted phenyl ring, pyridazinone core, and carboxylic acid moiety dictates its biological function. A thorough understanding of its three-dimensional structure and physicochemical properties is paramount for elucidating its mechanism of action and for the rational design of new, more effective analogues. This guide provides an in-depth overview of the essential methodologies for the complete structural characterization of this compound, blending established analytical techniques with computational modeling to offer a holistic view of the molecule.

Introduction to this compound and the Pyridazinone Scaffold

This compound belongs to the pyridazinone class of heterocyclic compounds, which are six-membered rings containing two adjacent nitrogen atoms. This chemical family is of significant interest in medicinal and agricultural chemistry due to its wide range of biological activities, including cardiovascular, anti-inflammatory, anticancer, and herbicidal properties.[1] this compound itself is primarily classified as a plant growth regulator, specifically a gametocide or chemical hybridizing agent, used to induce male sterility in cereal crops.[2]

The efficacy of a molecule like this compound is intrinsically linked to its structure. The spatial arrangement of atoms governs its interaction with biological targets, its solubility, and its metabolic stability. Therefore, a multi-faceted structural analysis is not merely an academic exercise but a critical component of any research and development program involving this molecule. This guide will detail the primary techniques employed for this purpose: chemical synthesis, spectroscopic analysis, single-crystal X-ray crystallography, and computational modeling.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the foundation of all further analysis.

| Identifier | Value | Source |

| IUPAC Name | 1-(4-chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid | [2] |

| Synonyms | This compound | [3] |

| CAS Number | 68254-10-4 | [3] |

| Molecular Formula | C₁₂H₉ClN₂O₃ | [3] |

| Molecular Weight | 264.66 g/mol | [3] |

| Canonical SMILES | CC1=CC(=O)C(=NN1C2=CC=C(C=C2)Cl)C(=O)O | [2] |

Caption: 2D chemical structure of this compound.

Synthesis of the this compound Core Structure

The synthesis of the this compound scaffold and its analogues generally relies on the cyclocondensation of a γ-ketoacid with a substituted hydrazine.[4] This approach provides a versatile and reliable route to the core pyridazinone ring system. While the exact industrial synthesis of this compound is proprietary, a representative laboratory-scale synthesis can be postulated based on established chemical literature for analogous compounds.[4][5][6]

The logical workflow for synthesizing the this compound molecule involves a key cyclization step.

Diagram 1: General synthetic workflow for this compound.

A detailed, step-by-step protocol for a representative synthesis is provided in Section 8.1.

Spectroscopic Structural Elucidation

Spectroscopic methods provide detailed information about the connectivity and chemical environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.[1] By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of protons and carbons can be mapped. For this compound, specific patterns are expected:

-

¹H NMR: Signals corresponding to the methyl group protons, the vinyl proton on the pyridazinone ring, and the four aromatic protons of the chlorophenyl group are anticipated. The splitting patterns of the aromatic protons (typically two doublets) would confirm the para substitution pattern. The carboxylic acid proton would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would show twelve distinct signals, corresponding to each carbon atom in the molecule. Key signals would include those for the methyl carbon, the carbonyl carbons (one amide, one carboxylic acid), and the carbons of the two rings. The chemical shifts provide insight into the electronic environment of each carbon.

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning all signals and confirming the connectivity of the molecular fragments.[4][7] A detailed protocol for NMR analysis is provided in Section 8.2.

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of the molecule, providing an exact molecular weight and elemental composition through high-resolution techniques (HRMS). This confirms the molecular formula (C₁₂H₉ClN₂O₃). Furthermore, fragmentation patterns observed in the mass spectrum can offer additional structural clues, corroborating the connectivity established by NMR.

Crystallographic Analysis: The Definitive Solid-State Structure

While NMR reveals the structure in solution, single-crystal X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation.

The process involves growing a high-quality single crystal of this compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern.[2][8] Although a published crystal structure for this compound was not identified in the preparatory search, analysis of related pyridazinone derivatives reveals key expected features.[5][6][9] For instance, the pyridazinone ring is often nearly planar, while the phenyl ring is typically twisted out of this plane. The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictates how the molecules pack together in a crystal lattice.

Diagram 2: Workflow for Single-Crystal X-ray Diffraction Analysis.

A general protocol for this powerful technique is outlined in Section 8.3.

Computational Structural Analysis

Computational chemistry provides a theoretical framework to complement experimental data. Using methods like Density Functional Theory (DFT), one can calculate the lowest energy conformation of the this compound molecule, predict its electronic properties (such as electrostatic potential and molecular orbital energies), and simulate its vibrational (IR) and NMR spectra.[10]

These theoretical models are invaluable for:

-

Corroborating Experimental Data: Comparing calculated NMR chemical shifts with experimental values can aid in signal assignment.

-

Understanding Reactivity: The distribution of electron density and the shapes of the frontier molecular orbitals (HOMO and LUMO) provide insights into the molecule's potential reactivity and interaction sites.

-

Structure-Activity Relationship (SAR) Studies: By modeling the interaction of this compound with a putative biological target, researchers can hypothesize the structural features crucial for its activity, guiding the design of new derivatives.

Structure-Activity Relationship (SAR)

The structural features of this compound are directly tied to its function as a herbicide. The pyridazinone core is a common scaffold in agrochemicals.[11] The herbicidal activity of many pyridazinone derivatives involves the inhibition of essential plant processes like photosynthesis or carotenoid biosynthesis.[12]

-

The Chlorophenyl Group: The nature and position of the substituent on the phenyl ring are critical. The para-chloro group in this compound likely influences its binding affinity to the target protein through specific electronic and steric interactions.

-

The Carboxylic Acid: This functional group is crucial for the molecule's polarity and solubility, and it may serve as a key hydrogen bonding donor/acceptor in the active site of its target enzyme.

-

The Methyl Group: While seemingly a minor feature, this group can influence the molecule's conformation and fit within a binding pocket.

By systematically modifying each of these components and assessing the impact on biological activity, a detailed SAR profile can be constructed, paving the way for the development of next-generation plant growth regulators.

Experimental Protocols

Protocol: Synthesis of a this compound Analogue

This protocol is a representative method for the synthesis of the 1-aryl-4-oxo-6-methylpyridazine-3-carboxylic acid core structure, adapted from common literature procedures.[4][5]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl 2,4-dioxopentanoate (1 equivalent) and a suitable solvent such as absolute ethanol.

-

Addition of Hydrazine: Add 4-chlorophenylhydrazine hydrochloride (1 equivalent) to the solution.

-

Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by filtration. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure pyridazinone ester.

-

Hydrolysis: Suspend the purified ester in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heat to reflux for 2-4 hours to hydrolyze the ester to the carboxylic acid.

-

Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is ~2-3. The carboxylic acid product will precipitate.

-

Final Purification: Collect the final product by filtration, wash with cold water, and dry under vacuum. Confirm the structure using NMR and MS as described below.

Protocol: NMR Spectroscopic Analysis

This protocol outlines the standard procedure for acquiring high-quality NMR data for a small molecule like this compound.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of any particulate matter.

-

Instrumentation: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Instrument Tuning: Lock, tune, and shim the instrument on the sample to ensure a homogeneous magnetic field and optimal signal detection.

-

Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum.

-

Acquire a 1D ¹³C NMR spectrum (e.g., using a proton-decoupled pulse program).

-

Acquire 2D spectra as needed, such as ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC, to establish connectivity.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Calibrate the spectra using the residual solvent peak. Integrate the ¹H signals and assign all peaks in the 1D and 2D spectra to the corresponding atoms in the this compound structure.

Protocol: Single-Crystal X-ray Diffraction

This protocol provides a general workflow for determining a molecule's crystal structure.

-

Crystal Growth: Grow single crystals of this compound suitable for diffraction. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The ideal crystal should be transparent, have well-defined faces, and be approximately 0.1-0.3 mm in each dimension.

-

Crystal Selection and Mounting: Under a microscope, select a high-quality crystal and mount it on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

-

Data Collection: Mount the goniometer head on the diffractometer. Center the crystal in the X-ray beam. A preliminary screening is performed to assess crystal quality and determine the unit cell parameters. A full sphere of diffraction data is then collected, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of all the reflections and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

-

Structure Solution and Refinement: The processed data is used to solve the phase problem, which generates an initial electron density map. An atomic model is built into this map. This model is then refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement.

-

Validation: The final structural model is validated using established crystallographic checks to ensure its chemical and geometric sensibility. The final data is typically deposited in a crystallographic database.

Conclusion

The comprehensive structural analysis of the this compound molecule requires a synergistic application of synthesis, spectroscopy, crystallography, and computational modeling. While synthesis provides access to the material, NMR and MS establish its fundamental 2D structure and composition. Single-crystal X-ray diffraction offers the definitive 3D solid-state structure, and computational studies provide a deeper understanding of its electronic properties and conformational landscape. Together, these methods provide the critical insights necessary for understanding its mechanism of action as a plant growth regulator and for guiding future research in the development of novel, more effective agents in the pyridazinone chemical class.

References

-

Prout, K., Bannister, C., Burns, K., Chen, M., Warrington, B. H., & Vinter, J. G. (1994). Crystal and molecular structures of pyridazinone cardiovascular agents. Acta Crystallographica Section B: Structural Science, 50(Pt 1), 71–85. [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. J. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437–442. [Link]

-

Al-Hourani, B. J., Sharma, P., & Wuest, M. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 25(22), 5468. [Link]

-

Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

-

University of York, Chemistry Teaching Labs. Single Crystal X-ray Diffraction. [Link]

-

Taha, M. O., et al. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 26(15), 4474. [Link]

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397–402. [Link]

-

Gholamhosseini, S., et al. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. International Journal of ChemTech Research, 5(5), 2328-2334. [Link]

-

Fatisa, Y., et al. (2025). Efficient Synthesis using One-Pot Method and In Silico Analysis of Pyridazinone Derivatives as Inhibitor for Aldose Reductase Enzymes. Trends in Sciences, 22(4). [Link]

-

Various Authors. (2011). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

-

Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

-

SERC, Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

-

University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]

-

Sgobba, M., et al. (2021). Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. ACS Medicinal Chemistry Letters, 12(5), 834–841. [Link]

-

St. Petersburg State University Research Park. (n.d.). Single crystal X-ray diffraction analysis. [Link]

-

Automated Topology Builder. (n.d.). pyridazinone. [Link]

-

A2Z Chemical. (n.d.). 1-(4-chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid. [Link]

-

Western University, JB Stothers NMR Facility. (n.d.). NMR Sample Preparation. [Link]

-

Nolis, P. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50, 1-35. [Link]

-

Pires, D. E. V., & Ascher, D. B. (2022). cropCSM: designing safe and potent herbicides with graph-based signatures. bioRxiv. [Link]

-

Barskiy, D. A., et al. (2021). Zero- to Ultralow-Field NMR Spectroscopy of Small Biomolecules. Analytical Chemistry, 93(3), 1339–1346. [Link]

-

Wang, Y., et al. (2024). Pyridazine and pyridazinone compounds in crops protection: a review. Medicinal Chemistry Research. [Link]

-

Kim, J., et al. (2025). Novel Herbicidal Pyridazinone Cyclic Keto-Enol Compounds Inhibit Acetyl-CoA Carboxylase and Homogentisate Solanesyltransferase. Journal of Agricultural and Food Chemistry. [Link]

-

Li, J., et al. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iglobaljournal.com [iglobaljournal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties and Solubility of Fenridazon

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenridazon, with the systematic name 1-(4-chlorophenyl)-1,4-dihydro-6-methyl-4-oxo-3-pyridazinecarboxylic acid, is a pyridazinone derivative of interest within various chemical and biological research sectors.[1][2] This technical guide provides a comprehensive overview of the core chemical properties and solubility characteristics of this compound. Due to the limited availability of direct experimental data for this compound, this guide synthesizes predicted properties, information on its potassium salt, and established methodologies for the characterization of related compounds. This document is intended to serve as a foundational resource for researchers, enabling informed experimental design and fostering a deeper understanding of this compound's behavior in various systems.

Introduction: The Pyridazinone Scaffold

The pyridazinone core is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[3] These activities are intrinsically linked to the physicochemical properties of the molecule, such as its solubility, which governs bioavailability, and its chemical reactivity, which influences its interactions with biological targets. Understanding the fundamental chemical properties of a specific derivative like this compound is the first critical step in any research and development endeavor.

Core Chemical and Physical Properties of this compound

Precise experimental data for this compound is not extensively available in public literature. However, computational predictions and data from closely related structures provide valuable insights into its expected properties.

Chemical Structure and Identifiers

-

Systematic Name: 1-(4-chlorophenyl)-1,4-dihydro-6-methyl-4-oxo-3-pyridazinecarboxylic acid[1][2]

-

Common Name: this compound[2]

-

Molecular Formula: C₁₂H₉ClN₂O₃[1]

-

Molecular Weight: 264.66 g/mol [1]

The structure of this compound is characterized by a pyridazinone ring, substituted with a 4-chlorophenyl group at the N1 position, a methyl group at the C6 position, and a carboxylic acid group at the C3 position.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. It is crucial for researchers to note that these are computationally derived values and should be confirmed by experimental analysis.

| Property | Predicted Value | Source |

| Melting Point | 175.49 °C | [4] |

| Boiling Point | 453.37 °C at 760 mmHg | [4] |

| pKa | Data not available | |

| LogP | Data not available |

The carboxylic acid moiety suggests that this compound is an acidic compound. The pKa value, while not available, would be a critical parameter for understanding its ionization state at different pH values, which in turn significantly impacts its solubility and biological activity.

Solubility Profile

The solubility of a compound is a cornerstone of its developability, influencing everything from formulation to bioavailability. While specific experimental solubility data for this compound is scarce, we can infer its likely behavior based on its structure and data from analogous pyridazinone derivatives.

General Solubility Characteristics

The presence of both a polar carboxylic acid group and a nonpolar 4-chlorophenyl group suggests that this compound will exhibit solubility in a range of solvents, with the pH of the aqueous medium playing a significant role.

-

Aqueous Solubility: Expected to be low in neutral and acidic aqueous solutions due to the presence of the hydrophobic chlorophenyl group. The carboxylic acid group will be largely protonated and less able to interact with water molecules.

-

Alkaline Aqueous Solubility: Solubility is expected to increase significantly in alkaline solutions (e.g., in the presence of sodium hydroxide or sodium bicarbonate) due to the deprotonation of the carboxylic acid to form a more polar and water-soluble carboxylate salt.[5]

-

Organic Solvent Solubility: this compound is likely to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), and to a lesser extent in alcohols like ethanol and methanol. Solubility in nonpolar solvents like hexane is expected to be low.

This compound-Potassium: A Soluble Salt

This compound is available as a potassium salt (CAS Number: 83588-43-6), which is expected to have significantly higher aqueous solubility than the free acid form.[6] This is a common strategy employed in drug development to improve the dissolution rate and bioavailability of acidic compounds.

-

Name: this compound potassium

-

Molecular Formula: C₁₂H₈ClN₂O₃.K

Experimental Protocols for Characterization

To address the gap in experimental data, this section outlines standardized, self-validating protocols for determining the key chemical and physical properties of this compound.

Determination of Melting Point

The melting point provides a quick assessment of purity. A sharp melting range typically indicates a high degree of purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus: Use a calibrated digital melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to about 15-20 °C below the expected melting point (based on the predicted value of ~175 °C).

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range is the melting point.

-

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Determination of Solubility

A robust understanding of solubility in various media is critical. The following protocol outlines a standard shake-flask method, which is a reliable technique for determining equilibrium solubility.

Methodology: Isothermal Shake-Flask Method

-

Solvent Selection: Prepare a panel of relevant solvents, including:

-

Purified water

-

pH-buffered aqueous solutions (e.g., pH 2, 5, 7.4, 9)

-

Common organic solvents (e.g., DMSO, ethanol, methanol, acetone, acetonitrile).

-

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Processing:

-

Allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

-

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Caption: Experimental workflow for solubility determination.

Analytical Quantification: UV-Vis and HPLC Methods

A validated analytical method is essential for accurate solubility determination.

4.3.1. UV-Vis Spectrophotometry

This method is suitable for rapid quantification if this compound has a distinct chromophore and no interfering substances are present.

-

Wavelength of Maximum Absorbance (λmax) Determination: Scan a dilute solution of this compound in the chosen solvent across the UV-Vis spectrum (e.g., 200-400 nm) to identify the λmax.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to generate a calibration curve. The linearity of this curve (R² > 0.999) validates the method in that concentration range.

-

Sample Analysis: Measure the absorbance of the filtered sample from the solubility experiment (diluted if necessary to fall within the calibration range) and determine the concentration from the calibration curve.

4.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC offers greater specificity and is the preferred method, especially for complex matrices.

-

Method Development: Develop a reverse-phase HPLC method. A C18 column is a common starting point. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Validation: Validate the HPLC method according to ICH guidelines for linearity, accuracy, precision, specificity, and limits of detection and quantification.

-

Sample Analysis: Inject the filtered and appropriately diluted samples from the solubility experiment onto the HPLC system and quantify the this compound concentration against a calibration curve prepared with known standards.

Potential Mechanism of Action as a Plant Growth Regulator

While the specific mechanism of action for this compound as a plant growth regulator is not well-documented in publicly available literature, its chemical structure as a pyridazinone derivative allows for informed speculation on its potential biological activity. Many plant growth regulators act by influencing the synthesis, transport, or signaling of endogenous plant hormones such as auxins, gibberellins, cytokinins, abscisic acid, and ethylene.[7][8][9]

Given its structural features, this compound could potentially:

-

Inhibit Gibberellin Biosynthesis: Some pyridazinone derivatives are known to act as growth retardants by blocking the synthesis of gibberellins, which are responsible for stem elongation.[9]

-

Modulate Auxin Activity: The carboxylic acid group is a feature found in some auxin-like compounds. This compound could potentially mimic or interfere with auxin signaling pathways, affecting processes like cell division and root development.

-

Act as a General Metabolic Inhibitor: Some phenolic compounds can inhibit plant growth by affecting various metabolic systems.[7] The substituted phenyl ring in this compound might confer such properties.

Further research, including bioassays and molecular docking studies, would be necessary to elucidate the precise mechanism of action of this compound in plants.

Safety and Handling

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. Researchers should consult the specific Safety Data Sheet (SDS) for detailed information. General handling guidelines include:

-

Use in a well-ventilated area or with local exhaust ventilation.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or powder.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a pyridazinone derivative with potential applications that warrant further investigation. This guide has provided a consolidated overview of its known and predicted chemical properties, with a strong emphasis on the methodologies required to obtain robust experimental data. The provided protocols for determining melting point, solubility, and for analytical quantification offer a clear path for researchers to characterize this compound thoroughly. A comprehensive understanding of these fundamental properties is indispensable for advancing the scientific and developmental potential of this compound.

References

-

1-(4-chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid. (n.d.). Chem-Space. Retrieved January 21, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 21, 2026, from [Link]

-

This compound. (n.d.). GSRS. Retrieved January 21, 2026, from [Link]

-

This compound potassium. (n.d.). CAS Common Chemistry. Retrieved January 21, 2026, from [Link]

-

Plant Nutrition :: Plant Growth Regulators. (n.d.). TNAU Agritech Portal. Retrieved January 21, 2026, from [Link]

-

Siddiqui, A. A., Mishra, R., & Shaharyar, M. (2010). Synthesis, characterization and antihypertensive activity of pyridazinone derivatives. European Journal of Medicinal Chemistry, 45(6), 2283–2290. [Link]

-

Plant growth regulators. (2022, August 3). ontario.ca. Retrieved January 21, 2026, from [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Synthesis, characterization and antihypertensive activity of pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. 1-(4-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | C13H8ClN3O3 | CID 754711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Plant Nutrition :: Plant Growth Regulators [agritech.tnau.ac.in]

- 8. goldbio.com [goldbio.com]

- 9. Plant growth regulators | ontario.ca [ontario.ca]

An In-depth Technical Guide on the Impact of Pyridazinone Herbicides on Plant Pigment Biosynthesis

A Senior Application Scientist's Synthesis of Mechanism, Experimental Validation, and Field-Proven Insights

Editorial Note: Initial searches for "Fenridazon" did not yield specific information regarding its effects on plant pigment biosynthesis. This guide, therefore, focuses on the well-characterized class of pyridazinone herbicides, such as norflurazon and Sandoz 6706, which are known inhibitors of this pathway. The principles and methodologies described herein are broadly applicable to the study of compounds with a similar mode of action.

Introduction: Unveiling the Bleaching Herbicides

Plant pigments, primarily chlorophylls and carotenoids, are fundamental to photosynthesis and photoprotection. The intricate biosynthetic pathways leading to these molecules present critical targets for herbicidal action. Pyridazinone herbicides are a prominent class of compounds that induce a characteristic "bleaching" phenotype in susceptible plants by disrupting carotenoid biosynthesis.[1][2] This guide provides a comprehensive technical overview of the mechanism of action of pyridazinone herbicides on plant pigment biosynthesis, supported by detailed experimental protocols and data interpretation for researchers, scientists, and drug development professionals.

Section 1: The Molecular Mechanism of Action